![molecular formula C20H14N2O5 B2555201 2-({[1,1'-Biphenyl]-2-yl}carbamoyl)-3-nitrobenzoic acid CAS No. 2305475-86-7](/img/structure/B2555201.png)
2-({[1,1'-Biphenyl]-2-yl}carbamoyl)-3-nitrobenzoic acid
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Description
Biphenylcarboxylic acid, a compound structurally similar to a part of your compound, is an aromatic hydrocarbon with a molecular formula C13H10O2 . It forms colorless crystals and has a distinctively pleasant smell .
Synthesis Analysis
The Suzuki Reaction is an important type of coupling reaction that combines two hydrocarbon fragments with the aid of a catalyst . This reaction is able to conjoin a variety of aryl halides and alkenyl halides with alkenylboranes and arylboronic acids , and is thus an important method of synthesizing many styrenes, alkenes, and biphenyls .Molecular Structure Analysis
The biphenyl molecule consists of two connected phenyl rings . The 3D structure of biphenyl can be viewed using specific software .Chemical Reactions Analysis
The Suzuki reaction, which is used in the synthesis of biphenyl compounds, begins with a palladium catalyst . The catalyst is combined with an aryl halide, and through a process of oxidative addition, the palladium catalyst reacts to form a complex .Physical And Chemical Properties Analysis
Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . It is insoluble in water, but soluble in typical organic solvents .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-nitro-2-[(2-phenylphenyl)carbamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O5/c23-19(18-15(20(24)25)10-6-12-17(18)22(26)27)21-16-11-5-4-9-14(16)13-7-2-1-3-8-13/h1-12H,(H,21,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXWAMUGMXKEQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=C(C=CC=C3[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[1,1'-Biphenyl]-2-yl}carbamoyl)-3-nitrobenzoic acid |
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